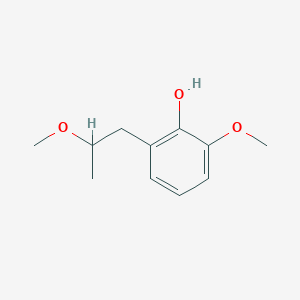![molecular formula C16H16N2O3 B14272794 (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol CAS No. 138845-31-5](/img/structure/B14272794.png)
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol typically involves a multi-step process:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the phenyl and nitrophenyl groups. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple a halogenated nitrophenyl compound with a styrene derivative under basic conditions.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an amine reacts with the ethenyl-linked intermediate.
Methylation: The final step involves the methylation of the amino group to form the desired compound. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethanol: Similar structure but with an ethanol group instead of methanol.
(Methyl{4-[2-(4-aminophenyl)ethenyl]phenyl}amino)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol is unique due to the presence of both a nitrophenyl group and a phenylamino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in organic synthesis, materials science, and biological research.
Propriétés
Numéro CAS |
138845-31-5 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
[N-methyl-4-[2-(4-nitrophenyl)ethenyl]anilino]methanol |
InChI |
InChI=1S/C16H16N2O3/c1-17(12-19)15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11,19H,12H2,1H3 |
Clé InChI |
DNCAHFHDKPPGNU-UHFFFAOYSA-N |
SMILES canonique |
CN(CO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
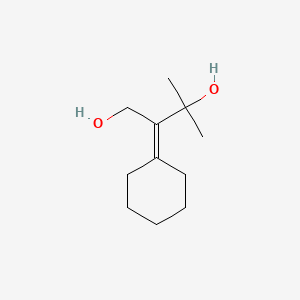

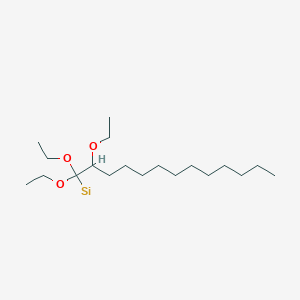
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
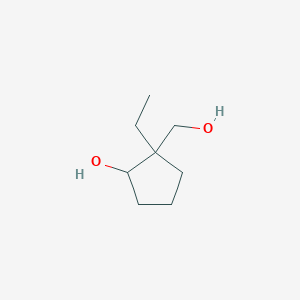
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)

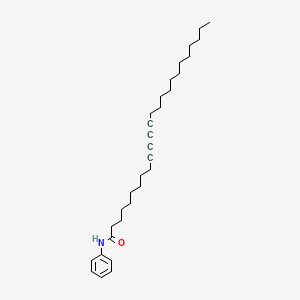
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
